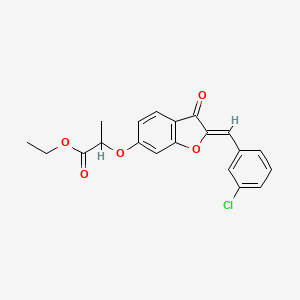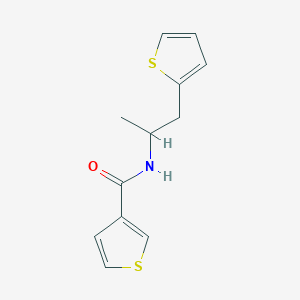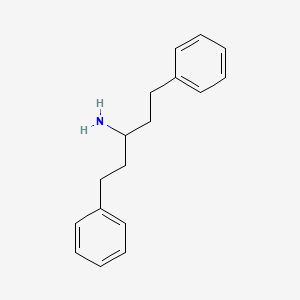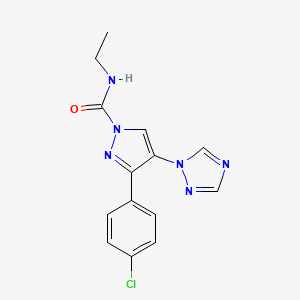
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is a synthetic organic compound with unique structural features, making it a valuable entity in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions:
Formation of the Isoquinoline Intermediate: The synthesis begins with the formation of the 3,4-dihydroisoquinoline scaffold through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Pyran Ring Construction: This is achieved via a multi-component reaction involving appropriate aldehydes and diketones under acid-catalyzed conditions.
Final Coupling Reaction:
Industrial Production Methods
Industrial-scale synthesis may utilize automated continuous flow processes to enhance yield and efficiency. Key considerations include optimizing reaction temperatures, solvent systems, and catalysts to ensure high purity and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidative transformations at the isoquinoline and pyran moieties, facilitated by reagents like KMnO₄ or CrO₃.
Reduction: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., SnCl₂).
Substitution: Substitution reactions occur at the acetamide or nitrophenyl groups under appropriate nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidative Conditions: KMnO₄ in alkaline medium.
Reductive Conditions: H₂/Pd, SnCl₂/HCl.
Substitution Conditions: NaH in DMF for nucleophilic substitutions; Br₂ in CCl₄ for electrophilic substitutions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Variously functionalized analogues retaining the core structure.
科学研究应用
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is utilized in multiple research domains:
Chemistry: As a model compound to study complex organic transformations and to develop new synthetic methodologies.
Biology: Investigated for potential bioactivity, including antimicrobial and anticancer properties due to its structural novelty.
Medicine: Explored as a scaffold for drug development, focusing on its interaction with various biological targets.
作用机制
The compound's mechanism of action depends on its interaction with specific molecular targets:
Molecular Targets: Includes enzymes, receptors, and DNA, depending on the functional modifications and biological context.
Pathways Involved: The nitrophenyl group can undergo redox cycling, generating reactive oxygen species; the isoquinoline moiety can intercalate with DNA, disrupting replication and transcription.
相似化合物的比较
Similar Compounds
**2-((6-(3,4-dihydroisoquinolin-2-yl)methyl)-4-oxo-4H-chromen-3-yl)oxy)-N-phenylacetamide
**2-((6-(isoquinolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
**2-((6-(3,4-dihydroisoquinolin-2-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-bromophenyl)acetamide
Uniqueness
What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide apart is its combination of isoquinoline, pyran, and nitroaniline functionalities, providing a unique spectrum of chemical reactivity and biological activity not observed in its analogues.
属性
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-11-20(13-25-10-9-16-3-1-2-4-17(16)12-25)31-14-22(21)32-15-23(28)24-18-5-7-19(8-6-18)26(29)30/h1-8,11,14H,9-10,12-13,15H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUEDXDNPPZSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)
![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)

![(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2386672.png)
![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)


![2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2386677.png)
![2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2386679.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)
